3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine
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Overview
Description
3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine is a compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group (-CF3) is particularly notable for its ability to enhance the biological activity and stability of molecules, making it a key structural motif in many active ingredients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure the efficient formation of the desired product. The scalability of the reaction is also a critical factor in industrial settings, where large quantities of the compound are required .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced .
Scientific Research Applications
3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its target, thereby increasing its biological activity. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)-pyridine: Used as a chemical intermediate for crop protection products.
Fluazifop-butyl: An agrochemical that contains the trifluoromethyl group and is used for crop protection.
Berotralstat: A pharmaceutical compound with a trifluoromethyl group used in the treatment of hereditary angioedema.
Uniqueness
3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine is unique due to its specific structure, which combines the trifluoromethyl group with a cyclopenta[B]pyridine core. This combination imparts unique chemical and biological properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness .
Properties
CAS No. |
1196151-75-3 |
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Molecular Formula |
C9H9F3N2 |
Molecular Weight |
202.18 g/mol |
IUPAC Name |
3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)5-3-6-7(13)1-2-8(6)14-4-5/h3-4,7H,1-2,13H2 |
InChI Key |
QGWPRRAQSVVDOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=N2)C(F)(F)F |
Origin of Product |
United States |
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